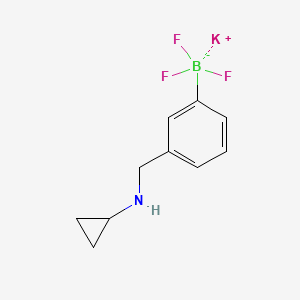
Potassium (3-((cyclopropylamino)methyl)phenyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium {3-[(cyclopropylamino)methyl]phenyl}trifluoroboranuide is a compound that belongs to the class of potassium organotrifluoroborate salts. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling . The presence of the cyclopropylamino group adds unique properties to this compound, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of potassium {3-[(cyclopropylamino)methyl]phenyl}trifluoroboranuide typically involves the reaction of the corresponding boronic acid or boronate ester with potassium fluoride and a suitable amine under mild conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at room temperature. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of potassium organotrifluoroborate salts can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency . These methods often involve the use of automated reactors and in-line purification systems to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium {3-[(cyclopropylamino)methyl]phenyl}trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding boronic acid or boronate ester.
Reduction: Reduction reactions can convert the trifluoroborate group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines . The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield boronic acids or boronate esters, while substitution reactions can produce a wide range of functionalized organic compounds .
Scientific Research Applications
Potassium {3-[(cyclopropylamino)methyl]phenyl}trifluoroboranuide has several scientific research applications, including:
Mechanism of Action
The mechanism by which potassium {3-[(cyclopropylamino)methyl]phenyl}trifluoroboranuide exerts its effects involves the transfer of the trifluoroborate group to a metal catalyst, such as palladium, in cross-coupling reactions The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the metal catalyst .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to potassium {3-[(cyclopropylamino)methyl]phenyl}trifluoroboranuide include other potassium organotrifluoroborate salts, such as:
- Potassium {3-azido-5-[(piperazin-1-yl)methyl]phenyl}trifluoroboranuide
- Potassium {3-amino-5-(aminomethyl)phenyl}trifluoroboranuide
Uniqueness
What sets potassium {3-[(cyclopropylamino)methyl]phenyl}trifluoroboranuide apart is the presence of the cyclopropylamino group, which imparts unique steric and electronic properties to the compound. This makes it particularly useful in specific cross-coupling reactions where these properties are advantageous .
Properties
Molecular Formula |
C10H12BF3KN |
|---|---|
Molecular Weight |
253.12 g/mol |
IUPAC Name |
potassium;[3-[(cyclopropylamino)methyl]phenyl]-trifluoroboranuide |
InChI |
InChI=1S/C10H12BF3N.K/c12-11(13,14)9-3-1-2-8(6-9)7-15-10-4-5-10;/h1-3,6,10,15H,4-5,7H2;/q-1;+1 |
InChI Key |
MUTWAKOZBNIIHS-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=CC=C1)CNC2CC2)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















